molecular formula C10H14O2 B1582949 (1,1-Dimethoxyethyl)benzene CAS No. 4316-35-2

(1,1-Dimethoxyethyl)benzene

Cat. No. B1582949
CAS RN: 4316-35-2
M. Wt: 166.22 g/mol
InChI Key: XKSUVRWJZCEYQQ-UHFFFAOYSA-N
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Description

(1,1-Dimethoxyethyl)benzene, also known as veratrole, is an organic compound with the chemical formula C10H14O2. It is a colorless liquid that is commonly used as an intermediate in the synthesis of various chemicals. Veratrole is an important compound in the field of organic chemistry due to its unique chemical and physical properties.

Scientific Research Applications

1. Ionic Liquid-Benzene Mixtures

The study by Deetlefs et al. (2005) explored the structure of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, using neutron diffraction. It was found that the presence of benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).

2. Metalation of Benzene Derivatives

Cárdenas and colleagues (1999) investigated the reaction of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II), observing divergent behaviors in the formation of metalated benzene derivatives. This study highlights the complex interactions and potential applications in organometallic chemistry (Cárdenas et al., 1999).

3. Photo-Cycloaddition Reactions

Gilbert, Taylor, and Samsudin (1980) described the photo-reactions of benzene with various ethers, including 1,1-dimethoxyethylene. This research provides insights into the chemical reactivity of benzene derivatives under photochemical conditions, potentially useful in synthetic chemistry (Gilbert et al., 1980).

4. Coordination Geometries in Metal Complexes

Fiscus et al. (2001) explored the reaction of 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene with different metal centers, leading to diverse structure formation processes such as molecular ring closure and polymer formation. This study is significant in the context of coordination chemistry and material science (Fiscus et al., 2001).

5. Corrosion Inhibition

Chafiq et al. (2020) investigated the use of dimethoxyphenyl-based compounds as corrosion inhibitors. They found that these compounds effectively inhibit corrosion, a finding relevant for materials science and engineering applications (Chafiq et al., 2020).

6. Photophysical Properties

Shimizu and colleagues (2011) synthesized dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes and studied their photophysical properties. Their findings on fluorescence in the solid state have implications for the development of new materials in photophysics and optoelectronics (Shimizu et al., 2011).

properties

IUPAC Name

1,1-dimethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUVRWJZCEYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063407
Record name Acetophenone dimethyl acetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dimethoxyethyl)benzene

CAS RN

4316-35-2
Record name (1,1-Dimethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1,1-dimethoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1,1-dimethoxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetophenone dimethyl acetal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,1-dimethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
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Record name BENZENE, (1,1-DIMETHOXYETHYL)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
WS Putro, K Fukaya, JC Choi, SJ Choi… - Bulletin of the …, 2020 - journal.csj.jp
A simple and practical method for direct synthesis of tetramethoxysilane (TMOS) from silica (SiO 2 ) and methanol was achieved using a base catalyst and acetal as a dehydrant under …
Number of citations: 9 www.journal.csj.jp
M Kuepfert, AE Cohen, O Cullen… - Chemistry–A European …, 2018 - Wiley Online Library
Functionalized amphiphilic poly(2‐oxazoline)‐based triblock copolymers that assemble into shell cross‐linked micelles (SCMs) are described. These micelles permit the site isolation of …
D Kumar, R Kumar, AK Chakraborti - Synthesis, 2008 - thieme-connect.com
Aldehydes and ketones can be protected as acetals and ketals by treatment with trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) under the catalytic influence of …
Number of citations: 25 www.thieme-connect.com
J Schripsema, CRR Matos, CR Oliveira… - Catalysis …, 2003 - Elsevier
The effect of different catalysts (NaY, Cr-VPI-5, acidic kaolinite clay, clayfen, and p-toluenesulfonic acid) on the reaction between cyclohexanone and methanol-d 4 was investigated …
Number of citations: 3 www.sciencedirect.com
D Maharjan - 2018 - uis.brage.unit.no
The main purpose of this thesis was to study ring-openings of gem-dichlorocyclopropanes under basic conditions and the formation of acetylenic acetals. Therefore, several 2-alkoxy-1,1…
Number of citations: 0 uis.brage.unit.no
MD Carrigan, D Sarapa, RC Smith… - The Journal of …, 2002 - ACS Publications
Bismuth triflate is a highly efficient catalyst (0.1−1 mol %) for the deprotection of acetals and ketals. The procedure is very facile and selective for acetals derived from ketones and …
Number of citations: 115 pubs.acs.org
F Wu, R Bai, Y Gu - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
Benzofuran derivatives can be synthesized through the sequential Michael addition and cyclization of 1,3‐dicarbonyl compounds with 1,4‐benzoquinones. However, ketones are rarely …
Number of citations: 30 onlinelibrary.wiley.com
E Fuglseth, THK Thvedt, MF Møll, BH Hoff - Tetrahedron, 2008 - Elsevier
para-Substituted α-fluoroacetophenones have been synthesised by three different routes. Electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using Selectfluor (F–…
Number of citations: 48 www.sciencedirect.com
JD Kendall, PD Woodgate - Australian journal of chemistry, 1998 - CSIRO Publishing
(S)-Butane-1,2,4-triol (2) has been investigated as a potential chiral auxiliary for the formation of non-racemic acetals derived from η6-arylcarbonyl complexes of tricarbonylchromium. …
Number of citations: 6 www.publish.csiro.au
L Jundt, H Steinmetz, P Luger, M Weber, B Kunze… - 2006 - Wiley Online Library
Two novel secondary metabolites, namely cruentaren A (1) and B (2), have been isolated from the myxobacterium Byssovorax cruenta. Their structures have been elucidated by …

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